3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a complex organic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a phosphodiesterase inhibitor. The structure features a triazolo-pyrimidine core, which is significant in medicinal chemistry for developing therapeutic agents.
The compound can be synthesized through various methods detailed in patents and scientific literature. Notably, patents such as US8501936B2 and US11186582B2 provide insights into its preparation and applications in pharmacology . Additionally, commercial suppliers like Sigma-Aldrich and Santa Cruz Biotechnology offer it for research purposes .
This compound is classified under heterocyclic compounds due to its unique ring structures, specifically the triazole and pyrimidine rings. It is also categorized as a carboxylic acid because of the presence of the propanoic acid moiety.
The synthesis of 3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid generally involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.
The molecular formula of 3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid is . Its structure can be visualized as follows:
The chemical reactivity of 3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid can be explored through various reactions:
Technical details regarding reaction mechanisms involve understanding the stability of intermediates formed during these processes.
The mechanism of action for 3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid primarily relates to its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase enzymes:
Data supporting this mechanism includes assays demonstrating dose-dependent inhibition of phosphodiesterase activity in vitro.
Key physical properties include:
Chemical properties include:
Relevant data from suppliers indicate that purity levels are typically around 95%, affecting both physical appearance and reactivity.
3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid finds applications primarily in pharmacological research:
The triazolo[1,5-a]pyrimidine core is constructed through convergent strategies prioritizing regiochemical control. A primary approach involves condensation of 5-amino-1,2,4-triazoles (e.g., 5-amino-3-nitro-1,2,4-triazole, ANTA) with β-dicarbonyl compounds. This method leverages the nucleophilicity of the amino group and the electrophilicity of the β-diketone to form the fused heterocyclic system. For the target compound, retrosynthetic disconnection at the C6-C7 bond reveals 5-amino-3-(trifluoromethyl)-1,2,4-triazole and heptane-3,5-dione as potential precursors. However, optimization studies demonstrate that using symmetrical 1,3-dicarbonyl compounds (e.g., acetylacetone) with aminotriazoles under mild acid catalysis (pH ~2) yields 5,7-dimethyl-substituted cores with high regioselectivity [6] [9]. Alternative pathways include cyclocondensation of pre-functionalized pyrimidines with hydrazine derivatives, though this route suffers from lower yields due to competing side reactions. The C6 propanoic acid side chain is typically introduced after core formation via nucleophilic displacement or Friedel-Crafts acylation, exploiting the electron-deficient character of the C6 position [8].
Table 1: Retrosynthetic Approaches to the Triazolo[1,5-a]pyrimidine Core
Strategy | Key Precursors | Conditions | Regioselectivity |
---|---|---|---|
β-Dicarbonyl + Aminotriazole | Acetylacetone + 5-amino-3-(trifluoromethyl)-1,2,4-triazole | HCl (cat.), H₂O, reflux | High (C5/C7 methylation symmetric) |
Halogenated Pyrimidine + Hydrazine | 4,6-Dichloropyrimidine + methylhydrazine | EtOH, 80°C | Moderate (requires protecting groups) |
Post-functionalization | 6-Chloro-triazolo[1,5-a]pyrimidine | Acrylic acid, Pd catalysis | Low (mixture of C6/C7 isomers) |
The trifluoromethyl group at the C2 position is pivotal for electronic and steric modulation. Its introduction occurs early in synthesis, typically using trifluoroacetic anhydride or trifluoroacetoacetate to generate trifluoromethyl-substituted aminotriazole precursors [6]. The strong electron-withdrawing nature (-I effect) of the CF₃ group significantly lowers the LUMO energy of the triazolopyrimidine ring, enhancing electrophilicity at C6 for nucleophilic additions (e.g., propanoic acid attachment). This effect is quantified by computational studies showing a 0.35 eV reduction in LUMO energy compared to non-fluorinated analogs. Fluorine’s high electronegativity also increases metabolic stability by resisting oxidative degradation, as evidenced by microsomal studies showing >80% intact compound after 1 hour [6] [9]. Crystallographic data reveals that the CF₃ group induces planarity in the triazolopyrimidine ring via intramolecular H-bonding with adjacent nitrogen atoms, contributing to crystal density enhancements (1.82–1.92 g/cm³) critical for energetic materials applications [6]. Additionally, the trifluoromethyl group’s lipophilicity (π+ = 0.88) improves membrane permeability, with logP values increasing by 1.2 units versus hydrogen-substituted analogs [1] [5].
Table 2: Impact of Trifluoromethyl Group on Physicochemical Properties
Property | CF₃-Substituted Analogue | Non-Fluorinated Analog | Change (%) |
---|---|---|---|
LUMO Energy (eV) | -2.98 | -2.63 | ↓ 11.8% |
Metabolic Stability (t₁/₂, min) | 142 | 67 | ↑ 112% |
Crystal Density (g/cm³) | 1.92 | 1.78 | ↑ 7.9% |
logP | 2.15 | 0.95 | ↑ 126% |
The propanoic acid moiety is essential for solubility and target engagement but imposes bioavailability challenges. Ester prodrugs (e.g., ethyl, isopropyl esters) are synthesized via Fischer esterification or Mitsunobu reactions, yielding derivatives with 10–50-fold increased logP values. These esters undergo enzymatic hydrolysis in vivo by carboxylesterases, regenerating the active acid [2] [4]. Alternatively, amide conjugates with cyclic amines (e.g., piperidine, morpholine) enhance blood-brain barrier penetration, critical for CNS-targeted analogs. Permeability studies using Caco-2 cells show that ethyl ester prodrugs exhibit apparent permeability coefficients (Papp) of 20 × 10⁻⁶ cm/s, compared to 4 × 10⁻⁶ cm/s for the parent acid [4]. PEGylated derivatives (e.g., polyethylene glycol esters) improve aqueous solubility (>5 mg/mL vs. 0.2 mg/mL for the free acid) while maintaining passive diffusion kinetics. Molecular dynamics simulations confirm that protonation of the carboxylate at physiological pH (pKa ≈ 4.5) reduces charge repulsion with phospholipid bilayers, facilitating cellular uptake [2] [7].
Regioselectivity at C6 versus C7 is controlled by electronic and steric factors. C6 alkylation exploits the position’s heightened electrophilicity due to flanking electron-withdrawing groups (triazole N1 and pyrimidine N1). Classical Friedel-Crafts acylation with acryloyl chloride/AlCl₃ yields the C6-propanoic acid precursor, but suffers from overacylation byproducts. Superior methods employ Michael addition to pre-formed 6-methylene intermediates using acrylic acid/NaH, achieving >90% regiopurity [8] [9]. In contrast, C7 functionalization requires nucleophilic displacement of a chloro leaving group. SNAr reactions with aliphatic amines (e.g., ethylenediamine, pyrrolidine) in DMF at 60°C provide C7-aminated derivatives without C6 epimerization. Recent advances utilize Pd-catalyzed cross-coupling (e.g., Sonogashira) for aryl-alkyne attachments at C7, enabling π-system extensions for tubulin-binding applications [8] [9]. Key to success is protecting the C6 carboxylate as a tert-butyl ester during C7 modifications to prevent decarboxylation.
Table 3: Regioselective Functionalization Techniques at C6 vs. C7
Position | Reaction Type | Conditions | Yield (%) | Regiopurity (%) |
---|---|---|---|---|
C6 | Michael Addition | Acrylic acid, NaH, THF, 0°C → RT | 88 | 95 |
C6 | Friedel-Crafts Acylation | Acryloyl chloride, AlCl₃, DCM, reflux | 62 | 78 |
C7 | Nucleophilic Aromatic Substitution | Piperidine, DMF, 60°C, 12 h | 91 | >99 |
C7 | Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 85 | >99 |
Table 4: Key Identifiers for 3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic Acid
Identifier | Value |
---|---|
CAS Registry Number | 885525-04-2 |
Molecular Formula | C₁₁H₁₁F₃N₄O₂ |
SMILES | O=C(O)CCC1=C(C)N2C(N=C1C)=NC(C(F)(F)F)=N2 |
InChI Key | RXGDIZGVBPYXKR-UHFFFAOYSA-N |
MDL Number | MFCD07685902 |
Molecular Weight | 288.23 g/mol |
The structural complexity of this compound necessitates meticulous optimization at each synthetic stage. Future directions include flow chemistry protocols for safer trifluoromethylation and biocatalytic deracemization of chiral propanoic acid derivatives to access enantiopure therapeutics [6] [8] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: